

On-Target Efficacy of ML145 in Cellular Models: A Comparative Guide

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Compound of Interest

Compound Name: ML 145

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This guide provides a comparative analysis of ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35), against other known inhibitors. The on-target effects of ML145 are evaluated using supporting experimental data from key cellular assays, offering a comprehensive resource for researchers investigating GPR35-mediated signaling pathways.

Introduction to ML145 and its Target, GPR35

ML145 is a potent and selective antagonist of human GPR35, a G protein-coupled receptor primarily expressed in immune and gastrointestinal tissues.[1] GPR35 has been implicated in a variety of physiological and pathophysiological processes, making it an attractive therapeutic target. ML145 demonstrates high affinity for human GPR35 with a reported IC₅₀ of 20.1 nM and exhibits over 1,000-fold selectivity against the related receptor GPR55.[2] It is important to note that ML145 shows significant species selectivity and is not an effective antagonist for the rodent orthologs of GPR35.

Comparative Analysis of GPR35 Antagonists

To objectively assess the on-target effects of ML145, its performance was compared with other known GPR35 antagonists, primarily CID-2745687 and ML144. The following table summarizes the available quantitative data from key cellular assays that measure the direct interaction and functional consequence of these antagonists on GPR35 activity.

Compound	Assay Type	Cell Line	Agonist Used	Potency (pIC50 / pA2)	Mode of Action	Reference
ML145	β -arrestin-2 Recruitment (BRET)	HEK293T	Zaprinast	7.4 ± 0.1	Competitive	[3]
β -arrestin-2 Recruitment (BRET)	HEK293T	Cromolyn disodium	7.5 ± 0.1	Competitive	[3]	
β -arrestin-2 Recruitment (BRET)	HEK293T	Pamoate	7.6 ± 0.1	Competitive	[3]	
IP1 Accumulation	HEK293T	Zaprinast	~ 7.4	Competitive		
CID-2745687	β -arrestin-2 Recruitment (BRET)	HEK293T	Zaprinast	6.5 ± 0.1	Competitive	
β -arrestin-2 Recruitment (BRET)	HEK293T	Cromolyn disodium	6.4 ± 0.1	Competitive		
β -arrestin-2 Recruitment (BRET)	HEK293T	Pamoate	6.2 ± 0.1	Non-competitive		
IP1 Accumulation	HEK293T	Zaprinast	< 6	-		

	β -arrestin				
ML144	Recruitment (HCS)	U2OS	Zaprinast	IC50 < 5 μ M	Antagonist

Note: Direct comparative IC50 values for ML144 against ML145 and CID-2745687 in the same assays were not available in the reviewed literature.

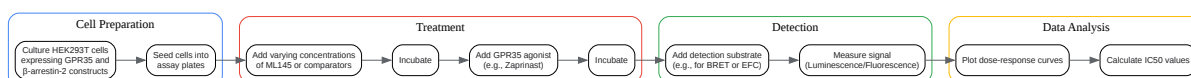
Key Cellular Assays for On-Target Confirmation

The on-target effects of GPR35 antagonists are typically confirmed through a series of in vitro cellular assays that measure different aspects of receptor function.

β -Arrestin Recruitment Assays

GPR35 activation leads to the recruitment of β -arrestin-2, a key event in receptor desensitization and signaling. Assays monitoring this interaction are robust methods to quantify antagonist activity.

Experimental Workflow: β -Arrestin Recruitment Assay



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Caption: Workflow for a typical GPR35 β -arrestin recruitment assay.

Methodology: PathHunter® β -Arrestin Assay

This assay utilizes enzyme fragment complementation (EFC). Cells stably co-expressing a GPR35-ProLink™ fusion and a β -arrestin-Enzyme Acceptor fusion are used.

- **Cell Plating:** Seed PathHunter® CHO-K1 GPR35 β -Arrestin cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
- **Compound Addition:** Prepare serial dilutions of ML145 and comparator antagonists. Add the compounds to the cells and incubate for the desired time.
- **Agonist Stimulation:** Add a known GPR35 agonist, such as Zaprinast, at a concentration that elicits a submaximal response (e.g., EC80).
- **Detection:** Add PathHunter Detection Reagents according to the manufacturer's protocol.
- **Signal Measurement:** Read the chemiluminescent signal on a standard plate reader.
- **Data Analysis:** Plot the antagonist concentration versus the signal to determine the IC50 value.

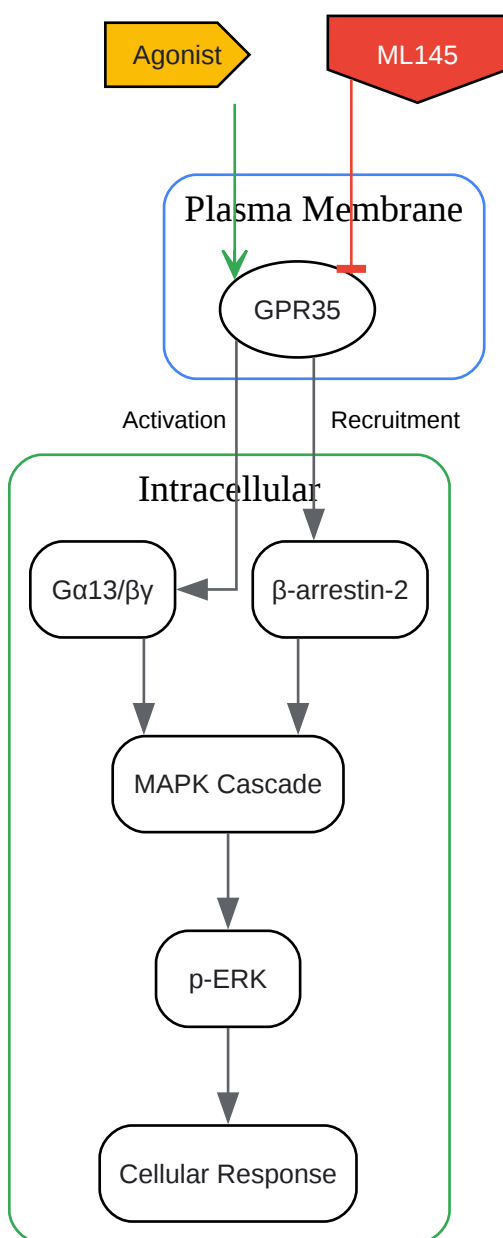
Gα13-Mediated Signaling

GPR35 couples to Gα13, initiating downstream signaling cascades. While less common for high-throughput screening, assays measuring Gα13 activation can provide further evidence of on-target antagonist activity.

Downstream Signaling: ERK Phosphorylation

Activation of GPR35 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK). Antagonists of GPR35 are expected to inhibit this agonist-induced phosphorylation.

GPR35 Signaling Pathway



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Caption: Simplified GPR35 signaling cascade leading to ERK phosphorylation.

Methodology: Western Blot for ERK1/2 Phosphorylation

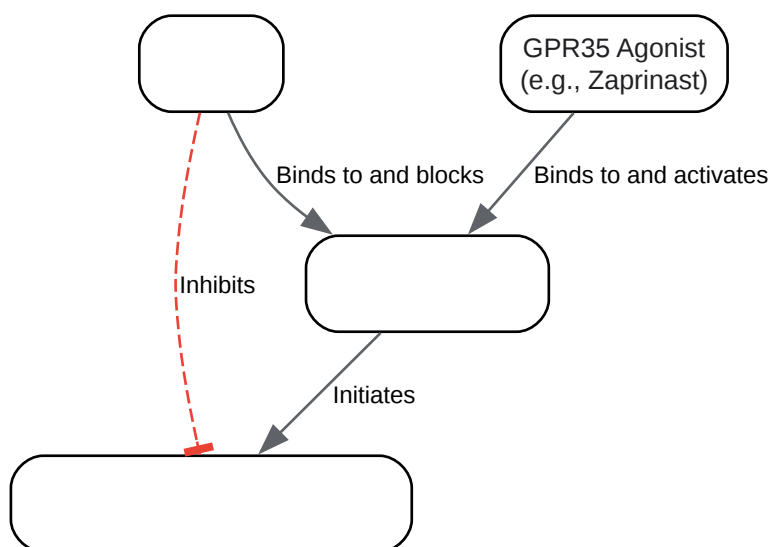
- Cell Culture and Starvation: Culture a suitable cell line (e.g., HEK293 or CHO-K1) expressing GPR35. Prior to the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

- **Antagonist Pre-treatment:** Pre-incubate the cells with varying concentrations of ML145 or other antagonists for 1-2 hours.
- **Agonist Stimulation:** Stimulate the cells with a GPR35 agonist (e.g., Zaprinast) at its EC80 concentration for a predetermined optimal time (typically 5-15 minutes).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Normalization:** Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
- **Densitometry Analysis:** Quantify the band intensities to determine the relative levels of p-ERK1/2.

Logical Relationship of ML145 to its Target

The experimental data strongly support a direct, competitive antagonistic relationship between ML145 and the GPR35 receptor at the orthosteric binding site for several agonists.

Logical Diagram: ML145 and GPR35 Interaction



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Caption: Logical relationship between ML145, GPR35, agonist, and signaling.

Conclusion

The data presented in this guide confirm the on-target effects of ML145 as a potent and selective competitive antagonist of human GPR35. Its efficacy in inhibiting agonist-induced β -arrestin recruitment and downstream signaling pathways, such as ERK phosphorylation, is well-documented in cellular models. When compared to CID-2745687, ML145 generally exhibits higher potency in these assays. The detailed experimental protocols provided herein offer a foundation for researchers to independently verify these findings and to further explore the therapeutic potential of targeting GPR35 with ML145.

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